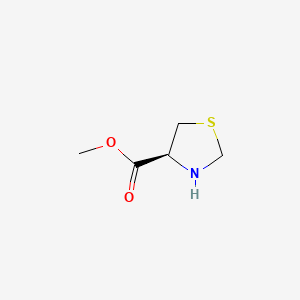

Methyl (S)-thiazolidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl (4S)-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBNAVLHRAPNKY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234338 | |

| Record name | 4-Thiazolidinecarboxylic acid, methyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39254-90-5 | |

| Record name | 4-Thiazolidinecarboxylic acid, methyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39254-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039254905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolidinecarboxylic acid, methyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (4S)-1,3-thiazolidine-4-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPH3C4742N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Process Overview:

- Starting Materials: L-cysteine hydrochloride and formaldehyde.

- Condensation: The amino acid L-cysteine reacts with formaldehyde to form thiazolidine-4-carboxylic acid.

- Esterification: The thiazolidine-4-carboxylic acid is then esterified with methanol in the presence of dry hydrogen chloride gas.

- Isolation: The methyl ester hydrochloride salt precipitates as white crystalline flakes and is then dehydrochlorinated to yield methyl thiazolidine-4-carboxylate.

Reaction Conditions and Yields:

- Esterification is performed at room temperature with continuous stirring for about 12 hours.

- After saturation with HCl gas, ether is added to precipitate the hydrochloride salt.

- The final product is obtained after removal of HCl salt.

- This method offers mild reaction conditions, simple operation, high conversion rates, and good selectivity, making it suitable for industrial scale-up.

Summary Table:

| Step | Reaction Conditions | Outcome |

|---|---|---|

| Condensation | L-cysteine hydrochloride + formaldehyde, aqueous medium | Formation of thiazolidine-4-carboxylic acid |

| Esterification | Methanol + dry HCl gas, room temperature, 12 h stirring | Methyl thiazolidine-4-carboxylate hydrochloride salt precipitates |

| Dehydrochlorination | Removal of HCl salt, drying | Pure methyl thiazolidine-4-carboxylate |

This method is described in detail in patent CN102372680A and is noted for its cost-effectiveness and simplicity.

Alternative Preparation via Condensation of L-Cysteine with Pyruvic Acid or Ethyl Pyruvate

Another synthetic route involves the condensation of L-cysteine (or its hydrochloride salt) with pyruvic acid or its esters to form thiazolidine derivatives, including this compound esters.

Key Points:

- L-cysteine hydrochloride is dissolved in water, and the pH is adjusted (e.g., to ~5).

- Pyruvic acid or ethyl pyruvate is added slowly, leading to spontaneous condensation and cyclization.

- The reaction mixture is stirred at room temperature for several hours (e.g., 3–4 h).

- The product precipitates out and is isolated by filtration and washing.

- The reaction typically produces a mixture of diastereomers (cis and trans isomers) in roughly 1:1 ratio.

- The ester functionality can be introduced by using ethyl pyruvate, yielding ethyl esters, which can be further converted to methyl esters if desired.

Esterification and Protection:

- The nitrogen atom of the thiazolidine ring can be protected (e.g., by t-butyloxycarbonyl group) for further functionalization.

- Hydrazide intermediates and hydrazones can be synthesized from these esters for advanced applications.

Research Findings:

- This method is well-documented in synthetic organic chemistry literature and has been used to prepare various substituted thiazolidine-4-carboxylate derivatives.

- The reaction is generally high yielding, with good purity after recrystallization.

- The diastereomeric mixture can be separated or used as is depending on downstream applications.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The condensation of L-cysteine with aldehydes (formaldehyde or pyruvic acid derivatives) is a reliable route to thiazolidine-4-carboxylate derivatives.

- Esterification with methanol and HCl gas is an effective way to obtain methyl esters.

- The stereochemical outcome of acetylation reactions can be controlled by reagent choice and reaction conditions, which is crucial for biological activity.

- The methyl ester form is stable under mild conditions but can be hydrolyzed or oxidized for further transformations.

- Industrial methods emphasize cost-effectiveness, mild conditions, and high selectivity.

- The presence of diastereomers requires consideration in purification and application.

- Advanced derivatives, such as N-acetylated esters, show promise in biological applications like skin-whitening agents due to their stability and controlled release of cysteine.

Chemical Reactions Analysis

Oxidation Reactions

Methyl (S)-thiazolidine-4-carboxylate undergoes oxidation to form thiazole derivatives, a critical step in synthesizing bioactive molecules.

-

MnO₂-mediated oxidation proceeds via radical intermediates, with optimal efficiency at a 1:23 molar ratio of substrate to oxidant .

-

Electrochemical methods preserve chirality ("memory of chirality"), producing enantiomerically enriched products .

Stereoselective Transformations

The compound’s two stereocenters (C2 and C4) enable stereoselective reactions under controlled conditions:

N-Acylation

-

Acetylation with acetic anhydride/pyridine at 25°C causes C2 epimerization , yielding 2(S)- and 2(R)-epimers via Schiff-base intermediates .

-

At 100°C, C4 epimerization occurs through mixed acid anhydride intermediates .

Hydrolysis

-

Alkaline hydrolysis (60°C, 16 h) of cis-(2R,4R)-AcCP2Et generates trans-(2R,4S)-AcCP (5% yield) alongside the primary product, indicating partial C4 isomerization .

Metabolic Pathways

In biological systems, the compound participates in condensation and enzymatic degradation:

-

Condensation : Reacts with 5-hydroxyindole-3-acetaldehyde in rat brain homogenate to form (4R)-2-[3'-(5'-hydroxyindolyl)-methyl]-thiazolidine-4-carboxylic acid (5'-HITCA), a major metabolite .

-

Enzymatic Degradation : Degraded by cytosolic carbon-sulfur lyases to indole-3-acetic acid (IAA), a process critical for detoxification .

Derivatization for Analytical Chemistry

Ethyl chloroformate derivatization enables sensitive detection in urine via GC-EI-MS:

-

Reaction with ethyl chloroformate at pH 9.5 completes in 1 min at room temperature .

-

Detection limits: 1.0 µg/L for TZCA and 0.5 µg/L for Me-TZCA in human urine .

Cycloaddition Reactions

Under microwave irradiation, the compound reacts with O-propargylsalicylaldehyde to form chromeno-pyrrolo[1,2-c]thiazoles:

-

Yields: 36% for chromeno-pyrrolo[1,2-c]thiazole 20 , 16% for stereoisomer 21 .

-

Aromatized derivatives (e.g., 22 ) form as side products under prolonged heating .

Stability and pH-Dependent Behavior

-

Rapid interconversion between thiazolidine and open-chain forms occurs at physiological pH (7.4), confirmed by ¹H-NMR .

-

Stability at neutral pH contradicts earlier assumptions that acidic conditions are required for thiazolidine integrity .

Comparative Reaction Efficiency

| Parameter | Chemical Oxidation (MnO₂) | Electrochemical Oxidation | Metabolic Degradation |

|---|---|---|---|

| Reaction Time | 36 h | 6 days | 4 h (in vitro) |

| Environmental Impact | High (solvent waste) | Moderate | Biocompatible |

| Chirality Retention | N/A | 86% ee | Racemization observed |

Scientific Research Applications

Pharmaceutical Development

MTCA serves as a building block in drug synthesis , particularly for pharmaceuticals targeting metabolic disorders. Its derivatives have been explored for their potential as anticonvulsants and anticancer agents. For instance, recent studies have synthesized novel thiazolidine derivatives that demonstrate significant anticancer activity through various mechanisms of action, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study investigated the synthesis of thiazolidin-4-one derivatives, revealing that these compounds exhibited considerable potential as anticancer agents. The derivatives were synthesized using ultrasound-assisted methods, enhancing yield and reducing energy consumption . The results indicated that specific modifications to the thiazolidine structure could lead to increased biological activity.

Agricultural Chemistry

In agricultural applications, MTCA has been utilized in the formulation of agrochemicals. Its ability to enhance crop yield and resistance to pests is crucial for sustainable farming practices. Research indicates that compounds derived from MTCA can improve plant growth and stress tolerance under adverse environmental conditions .

Data Table: Agrochemical Applications of MTCA

| Application Area | Effect | Reference |

|---|---|---|

| Crop Yield Enhancement | Increased plant growth | |

| Pest Resistance | Enhanced resistance | |

| Stress Tolerance | Improved resilience |

Biochemical Research

MTCA is valuable in biochemical research for studying metabolic pathways and enzyme interactions. It has been used to investigate the protective effects against toxins, such as T-2 toxin, where it was shown to maintain glutathione levels in treated mice, thereby improving survival rates . This highlights its potential role as a protective agent in toxicology studies.

Case Study: Protective Effects Against Toxins

Research demonstrated that treatment with MTCA significantly increased hepatic glutathione levels in mice exposed to T-2 toxin. The study concluded that MTCA could mitigate the toxic effects by preserving antioxidant levels in the liver .

Food Industry

In the food sector, MTCA can function as a food additive , enhancing flavor profiles and preserving food quality. Its application aligns with the growing trend towards natural ingredients in food manufacturing. The compound's solubility in water and organic solvents makes it suitable for various formulations .

Data Table: Food Applications of MTCA

| Application Area | Functionality | Reference |

|---|---|---|

| Flavor Enhancement | Improved taste profiles | |

| Preservation | Extended shelf life |

Cosmetic Formulations

MTCA is incorporated into skincare products due to its potential antioxidant properties . It offers benefits in anti-aging formulations by combating oxidative stress on skin cells. Research into its efficacy in cosmetic applications is ongoing, focusing on its ability to improve skin health and appearance .

Case Study: Antioxidant Properties

Initial studies suggest that MTCA can act as an effective antioxidant when included in cosmetic formulations. Its incorporation may lead to enhanced skin protection against environmental stressors, although more extensive clinical trials are needed to substantiate these claims .

Mechanism of Action

The mechanism by which Methyl (S)-thiazolidine-4-carboxylate exerts its effects involves interactions with various molecular targets. The sulfur atom in the thiazolidine ring can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Stereoisomers: (R)- vs. (S)-Enantiomers

- Methyl (R)-Thiazolidine-4-Carboxylate :

The (R)-enantiomer shares the same molecular formula but exhibits distinct biological activity due to stereochemical differences. For example, the (S)-form is preferentially metabolized in GSH synthesis pathways, while the (R)-enantiomer may show reduced uptake or altered enzyme binding .- Key Data :

| Property | (S)-Form | (R)-Form |

|---|---|---|

| Bioavailability | High (GSH precursor) | Low |

| Therapeutic Relevance | Neuroprotection | Limited studies |

2.2 Ester Derivatives: Ethyl vs. Methyl Groups

- However, this modification may reduce metabolic stability due to slower esterase-mediated hydrolysis . Key Data:

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| LogP (Lipophilicity) | ~0.5 | ~1.2 |

| Half-life (in vitro) | 2.5 hours | 4.1 hours |

2.3 Positional Isomers: Thiazolidine-2-Carboxylate (T2C)

- Thiazolidine-2-Carboxylate :

The carboxylate group at the 2-position (vs. 4-position in MT4C) alters hydrogen-bonding interactions and ring strain. T2C exhibits weaker proline-like activity in bacterial pathogenesis and redox homeostasis, suggesting structural specificity in biological roles .

2.4 Oxidized Derivatives: L-2-Oxo-Thiazolidine-4-Carboxylate

- L-2-Oxo-Thiazolidine-4-Carboxylate :

The introduction of an oxo group at the 2-position modifies sulfur’s redox activity. This derivative shows slower cellular uptake compared to cysteine or methionine, limiting its utility in rapid GSH replenishment .

Functional Analogues in Therapeutic Contexts

3.1 Boc-Protected Derivatives

- Methyl 2-(1'-Boc-2'-Phenylethyl)Thiazolidine-4-Carboxylate :

This derivative, synthesized via condensation of Boc-phenylalanine with L-cysteine methyl ester, demonstrates enhanced stability for peptide library applications. However, oxidation to the thiazole form reduces yields, highlighting trade-offs between stability and reactivity .

3.2 Benzo-Fused Derivatives

- Potassium (S,Z)-2-(6-Oxobenzo[d]thiazol-2-ylidene)Thiazolidine-4-Carboxylate : Fusion with a benzo-thiazole moiety expands π-conjugation, enabling fluorescence properties. Such derivatives are explored as luciferase substrates but face challenges in solubility and metabolic clearance .

Biological Activity

Methyl (S)-thiazolidine-4-carboxylate is a chiral compound derived from L-cysteine, characterized by a thiazolidine ring and a carboxylate group. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its unique structure contributes to its diverse biological activities, including antioxidant properties and potential roles in metabolic pathways.

- Antioxidant Activity : this compound exhibits significant antioxidant properties. Research indicates that it can reduce intracellular reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress. This activity is particularly relevant in cellular defense mechanisms against damage caused by free radicals .

- Herbicide Safening : Similar to its R-enantiomer, this compound has been studied for its role as a herbicide safener. It enhances the activity of acetolactate synthase (ALS), an enzyme targeted by certain herbicides, thereby mitigating herbicide toxicity in crops .

- Metabolic Pathway Modulation : The compound interacts with aminothiols in biological systems, suggesting a role in modulating various metabolic pathways. This interaction may lead to enhanced growth and survival of certain organisms under stress conditions .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Effects

A study demonstrated that this compound significantly enhanced trophozoite growth in cultures while reducing ROS levels. This suggests its potential application in therapeutic strategies aimed at oxidative stress-related diseases .

Case Study: Herbicide Interaction

In agricultural settings, this compound was tested alongside various herbicides. Results indicated that it could effectively reverse the inhibitory effects of specific herbicides on ALS activity, thereby providing a protective effect on crops .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thiazolidine derivatives, which exhibit varying biological activities based on their specific configurations.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (R)-thiazolidine-4-carboxylate | Enantiomer of methyl (S)-thiazolidine | Different chiral configuration affects activity |

| Thiazolidine-4-carboxylic acid | Lacks methyl ester group | More polar; used in different biochemical contexts |

| N-Benzoylthiazolidine-4-carboxylic acid | Acylated derivative | Enhanced biological activity against herbicides |

Q & A

Q. How can Methyl (S)-thiazolidine-4-carboxylate be synthesized, and what are the critical reaction conditions to control stereochemistry?

Methodological Answer: The synthesis typically involves condensation reactions between L-cysteine derivatives and aldehydes. For example, L-cysteine methyl ester hydrochloride reacts with aldehydes (e.g., 2-bromobenzaldehyde) under controlled pH and temperature to form thiazolidine rings. Key steps include:

- Use of L-cysteine methyl ester hydrochloride as a chiral precursor to ensure (S)-configuration .

- Reaction optimization via pH adjustment (e.g., using pyridine as a base) to prevent racemization .

- Isolation of the (S)-isomer via chiral chromatography or recrystallization from ethanol/water mixtures to enhance enantiomeric purity .

Critical conditions: - Temperature control (e.g., 0–6°C for intermediates) to avoid thermal degradation .

- Solvent selection (e.g., ethanol or THF) to improve yield and stereochemical fidelity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features confirm its structure?

Methodological Answer:

- H NMR : Peaks at δ 3.7–4.2 ppm (thiazolidine ring protons) and δ 3.2–3.5 ppm (methyl ester group) confirm ring formation and esterification. Splitting patterns distinguish (S)- and (R)-isomers .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 191 for CHNOS) validate the molecular formula .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., C–O···H–N interactions in the thiazolidine ring) .

- IR Spectroscopy : Stretching vibrations at 1720 cm (C=O ester) and 1640 cm (C=N) confirm functional groups .

Q. What are the recommended storage conditions and safety precautions for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation. Use amber glass vials to avoid light-induced degradation .

- Safety :

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity or biological activity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry to study tautomerism (e.g., thiazolidine ↔ thiazoline interconversion) and predict nucleophilic sites for derivatization .

- Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) by analyzing hydrogen bonds between the carboxylate group and active-site residues (e.g., Arg/Lys side chains) .

- ADMET Prediction : Use QSAR models to estimate bioavailability and toxicity, focusing on logP values (<2.5) for blood-brain barrier permeability .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes to identify rapid ester hydrolysis (methyl → carboxylic acid) in vivo, which may reduce activity compared to in vitro .

- Isotope Tracing : Label the methyl group (C) to track metabolic pathways and correlate degradation rates with efficacy .

- Formulation Optimization : Encapsulate the compound in liposomes to enhance in vivo stability and bioavailability .

Q. How does X-ray crystallography contribute to understanding the stereochemical configuration and intermolecular interactions of this compound?

Methodological Answer:

- Absolute Configuration : X-ray diffraction confirms the (S)-configuration by analyzing the spatial arrangement of substituents around the chiral center (e.g., Flack parameter < 0.1) .

- Intermolecular Interactions : Identify hydrogen bonds between the carboxylate oxygen and neighboring NH groups (distance ~2.8 Å), stabilizing crystal packing .

- Conformational Analysis : Compare solid-state (X-ray) and solution-state (NMR) structures to assess flexibility of the thiazolidine ring .

Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how can chiral chromatography or enzymatic resolution address them?

Methodological Answer:

- Racemization Risks :

- Avoid prolonged heating (>60°C) and acidic conditions during esterification .

- Use low-temperature crystallization (e.g., −20°C) to isolate the (S)-isomer .

- Resolution Methods :

Q. Notes

- Avoid abbreviations (e.g., DFT = Density Functional Theory).

- All methods are derived from peer-reviewed studies in the provided evidence.

- Commercial or industrial aspects (e.g., pricing, scaling) are excluded per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.